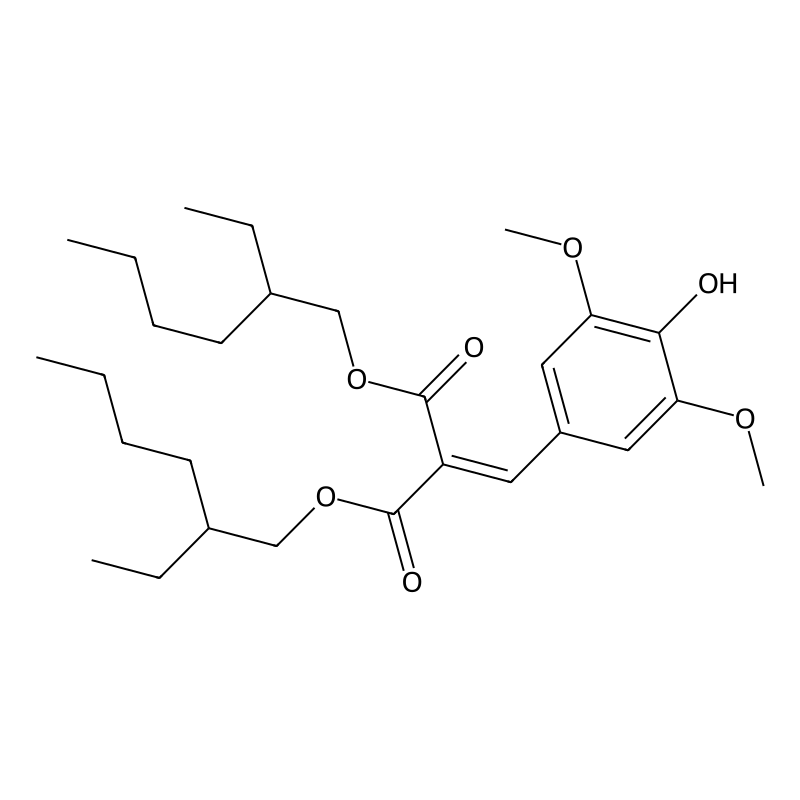

Diethylhexyl syringylidenemalonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we know so far:

Function

DEHSYM is primarily used as a photostabilizer and antioxidant in sunscreens and cosmetics []. Photostabilizers help prevent breakdown of other ingredients caused by UV exposure, thus extending product shelf life and efficacy. Antioxidants help neutralize free radicals, which can damage skin cells [].

Safety

The Environmental Working Group (EWG) Skin Deep database currently does not classify DEHSYM as a restricted or unacceptable ingredient []. However, further research is needed to fully understand its long-term effects on human health and the environment.

Future Research Directions:

Given DEHSYM's function as a photostabilizer and antioxidant, potential research areas include:

- Mechanism of action: Investigating the specific mechanisms by which DEHSYM exerts its photoprotective and antioxidant properties.

- Synergistic effects: Studying how DEHSYM interacts with other sunscreen or cosmetic ingredients to enhance their effectiveness.

- Long-term safety: Conducting studies to assess the potential long-term health and environmental impacts of DEHSYM exposure.

Diethylhexyl syringylidenemalonate is a quaternary ammonium salt and an ester that serves primarily as an antioxidant and photostabilizer in cosmetic formulations. This compound is particularly effective in protecting products from chemical or physical degradation caused by light exposure. It appears as a viscous yellowish liquid or a low-melting solid at room temperature. The molecular structure consists of carbon (C), hydrogen (H), and oxygen (O) atoms, forming a backbone that contributes to its functional properties. Notably, it enhances the critical wavelength in sunscreens, thereby increasing protection against ultraviolet A (UVA) rays and boosting the Sun Protection Factor (SPF) in sunscreen formulations by approximately five units .

The primary reaction for synthesizing diethylhexyl syringylidenemalonate involves the condensation of syringaldehyde with diethyl malonate, resulting in the formation of this compound along with water as a byproduct. The reaction can be summarized as follows:

This compound can also participate in various

Diethylhexyl syringylidenemalonate exhibits significant biological activity, primarily through its role as a photostabilizer. It protects light-sensitive ingredients in cosmetic formulations, such as dyes and UV filters, from degradation caused by exposure to sunlight. The compound helps maintain skin health by counteracting damage from environmental stressors like heavy metals and pollutants. Its antioxidant properties contribute to stabilizing formulations over time, ensuring that active ingredients remain effective .

The synthesis of diethylhexyl syringylidenemalonate can be achieved through several methods, with the most common being:

- Condensation Reaction: Combining syringaldehyde with diethyl malonate under controlled conditions to yield the desired ester.

- Catalytic Methods: Utilizing catalysts to enhance the efficiency of the reaction and improve yields.

The specific conditions for synthesis often include temperature control and the use of solvents to facilitate the reaction .

Diethylhexyl syringylidenemalonate is widely used in various applications, particularly in cosmetic products. Its primary applications include:

- Sunscreens: Enhancing SPF and stabilizing UV filters.

- Color Protectants: Preventing color changes in cosmetic formulations.

- Skin Conditioning Agents: Improving skin feel and appearance in skincare products.

It is found in a range of products such as sunscreens, lip balms, serums, and moisturizers .

Several compounds share similar properties with diethylhexyl syringylidenemalonate, particularly in their roles as photostabilizers or antioxidants. Here are some notable examples:

| Compound Name | Functionality | Unique Features |

|---|---|---|

| Avobenzone | UVA filter | Known for its broad-spectrum UV protection |

| Octocrylene | UV filter | Stabilizes other UV filters but less effective alone |

| Butyl Methoxydibenzoylmethane | Photostabilizer | Offers high stability under sunlight |

| Tinosorb M | Broad-spectrum UV filter | Provides both UVA and UVB protection |

Diethylhexyl syringylidenemalonate stands out due to its dual functionality as both an antioxidant and a photostabilizer, making it particularly valuable in enhancing the stability and effectiveness of cosmetic formulations .

The synthesis of diethylhexyl syringylidenemalonate represents a specialized application of the Knoevenagel condensation reaction, which involves the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration [1]. This particular reaction utilizes syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) as the aldehyde component and diethyl malonate as the active methylene compound [2].

The fundamental reaction mechanism proceeds through several discrete steps that are characteristic of the Knoevenagel condensation pathway. Initially, the diethyl malonate undergoes deprotonation at the methylene position by a suitable base catalyst, forming a carbanion intermediate [1]. This enolate formation is facilitated by the electron-withdrawing nature of the two ester groups, which stabilize the negative charge through resonance and inductive effects [3] [4].

The subsequent nucleophilic attack of the malonate enolate on the carbonyl carbon of syringaldehyde results in the formation of a tetrahedral intermediate [4]. This step is favored by the electrophilic character of the aldehyde carbonyl group, which becomes particularly reactive due to the presence of the methoxy substituents that can influence the electron density distribution through mesomeric effects [5].

The mechanistic pathway continues with protonation of the alkoxide intermediate, followed by elimination of water to establish the carbon-carbon double bond characteristic of the final product [1] [4]. This dehydration step is thermodynamically driven and often represents the rate-determining step in the overall transformation [6].

Research has demonstrated that the specific structural features of syringaldehyde significantly influence the reaction kinetics. The presence of methoxy groups at the 3 and 5 positions, combined with the hydroxyl group at the 4 position, creates a unique electronic environment that affects both the reactivity of the aldehyde and the stability of intermediates [5]. Studies have shown that the optimal yield for similar syringaldehyde condensations can reach 78% when conducted at temperatures below 80°C, indicating the importance of controlled reaction conditions [5].

The formation of diethylhexyl syringylidenemalonate specifically requires the subsequent esterification of the malonate ester groups with 2-ethylhexanol. This modification is typically achieved through transesterification processes that exchange the ethyl groups for the more lipophilic 2-ethylhexyl chains, significantly altering the compound's solubility and application properties [7] [8].

Kinetic studies of related condensation reactions have revealed that the reaction follows second-order kinetics, with the rate being dependent on both the concentration of the aldehyde and the active methylene compound [9] [10]. The empirical rate equation for similar Knoevenagel condensations has been established through systematic investigation of reaction parameters [10].

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 60-80°C [5] [11] | Higher temperatures increase rate but may promote side reactions |

| Catalyst Loading | 5-10 mol% [12] [13] | Increased loading improves conversion up to optimal point |

| Solvent | Polar aprotic (DMF, DMSO) [14] [11] | Enhances reaction rate and product solubility |

| Reaction Time | 2-4 hours [5] [11] | Extended times improve conversion but may increase byproducts |

Catalytic Systems for Knoevenagel Condensation Optimization

The optimization of catalytic systems for Knoevenagel condensation reactions has been the subject of extensive research, with particular emphasis on developing more efficient, selective, and environmentally benign catalytic approaches [15] [16]. Secondary amine catalysts have historically been the most widely employed for these transformations, with piperidine representing the archetypal catalyst for such reactions [9] [3].

The catalytic mechanism of secondary amines in Knoevenagel condensations involves the formation of an enamine intermediate through the reaction of the amine with the active methylene compound [3]. This intermediate subsequently undergoes nucleophilic addition to the aldehyde carbonyl, followed by hydrolysis to regenerate the catalyst and release the condensation product [13]. The basicity of the amine catalyst is crucial for facilitating the initial enolate formation, with piperidine providing an optimal balance between nucleophilicity and leaving group ability [3].

Comparative studies of different secondary amine catalysts have revealed significant variations in both reaction rates and product yields. Research has demonstrated that piperidine typically provides the shortest reaction times, while diethylamine often yields larger amounts of final products [3]. N-isopropylamine has proven to be the least effective among commonly studied secondary amines, likely due to steric hindrance effects that impair catalyst-substrate interactions [3].

The development of heterogeneous catalytic systems has emerged as a significant advancement in Knoevenagel condensation methodology. Metal-organic frameworks (MOFs) have shown particular promise, with amino-functionalized variants demonstrating exceptional catalytic activity [13]. A recent study utilizing copper-based MOFs achieved 100% conversion for benzaldehyde-malononitrile condensations within 5 minutes at room temperature, representing a substantial improvement over traditional homogeneous systems [13].

Immobilized bovine serum albumin has been successfully employed as a biocatalytic system for Knoevenagel condensations, offering yields of 85-89% with high purity (>95%) [14]. This protein-based catalyst system demonstrates the potential for sustainable catalytic approaches, with the additional advantage of recyclability for up to five cycles without significant loss of activity [14].

Lewis acid catalysts have also been extensively investigated for their ability to activate the carbonyl component toward nucleophilic attack [16]. Zinc oxide has shown particularly promising results, demonstrating the highest reaction rates when possessing optimal concentrations of both acidic and basic sites [16]. The bifunctional nature of such catalysts allows for simultaneous activation of both reaction partners, leading to enhanced reaction efficiency.

| Catalyst Type | Conversion (%) | Reaction Time | Temperature (°C) | Recyclability |

|---|---|---|---|---|

| Piperidine [3] | 85-95 | 2-4 hours | 60-80 | N/A (homogeneous) |

| Cu-MOF [13] | 100 | 5 minutes | 25 | 5 cycles |

| BSA-immobilized [14] | 89 | 12 hours | 25 | 5 cycles |

| ZnO [16] | 95 | 6 hours | 80 | 4 cycles |

| MCM-41-NH₂ [11] | 90 | 2 hours | 60 | 4 cycles |

The optimization of catalyst loading has proven critical for achieving maximum efficiency. Studies have shown that increasing catalytic loading from 1 to 5 mol% leads to enhanced product yields, while further increases beyond 10 mol% provide diminishing returns [12]. This optimization reflects the balance between providing sufficient catalytic sites and avoiding potential inhibition effects from excess catalyst [12].

Recent advances in green catalytic systems have focused on the development of solvent-free conditions and catalyst-free methodologies [15]. Water-mediated Knoevenagel condensations have demonstrated remarkable efficiency, achieving excellent yields without the need for organic co-solvents or surfactants [15]. These approaches represent significant progress toward sustainable synthetic methodologies that minimize environmental impact while maintaining high synthetic utility.

Solvent Selection Criteria for Esterification Efficiency

The selection of appropriate solvents for esterification reactions represents a critical parameter that significantly influences reaction kinetics, equilibrium position, and product selectivity [17] [18]. The synthesis of diethylhexyl syringylidenemalonate involves esterification processes that require careful consideration of solvent properties to optimize reaction efficiency and minimize unwanted side reactions.

Polar aprotic solvents have consistently demonstrated superior performance in esterification reactions compared to their protic counterparts [19] [20]. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have been extensively employed in Knoevenagel condensations and subsequent esterification processes due to their ability to stabilize ionic intermediates without competing for hydrogen bonding sites [14] [11]. The high dielectric constants of these solvents facilitate the dissociation of ionic species and stabilize charged transition states, thereby accelerating the overall reaction rate [20].

Acetonitrile has emerged as a particularly attractive solvent for esterification reactions, offering a favorable balance between reactivity and environmental considerations [19] [18]. Studies have shown that acetonitrile promotes esterification of acetic acid, while the choice between acetonitrile and DMF can dramatically affect reaction outcomes, with acetonitrile generally providing higher yields and cleaner reaction profiles [18]. The relatively low toxicity and ease of removal of acetonitrile make it an increasingly preferred choice for industrial applications [19].

The influence of solvent polarity on esterification equilibria has been systematically investigated, revealing that solvent effects can be predicted using thermodynamic models such as PC-SAFT (Perturbed Chain Statistical Associating Fluid Theory) [18]. These studies have demonstrated that acetonitrile promotes esterification reactions, while DMF can suppress them, highlighting the importance of careful solvent selection based on specific reaction requirements [18].

Steglich esterification reactions have benefited significantly from solvent optimization studies, with dimethyl carbonate emerging as a superior alternative to traditional chlorinated solvents [21]. The combination of Mukaiyama's reagent with dimethyl carbonate has provided optimal reaction conditions that address both efficiency and sustainability concerns [21]. This solvent system offers improved safety profiles while maintaining comparable yields to traditional methodologies.

The development of greener solvent alternatives has focused on reducing the environmental impact of esterification processes [22]. Multi-objective optimization strategies have been employed to identify solvents that balance multiple criteria, including process constraints, energy consumption, and environmental health and safety properties [22]. These approaches utilize computational tools to predict solvent performance before experimental validation, thereby accelerating the development of sustainable processes.

| Solvent | Dielectric Constant | Esterification Yield (%) | Environmental Rating | Boiling Point (°C) |

|---|---|---|---|---|

| DMSO [18] | 46.7 | 85-95 | Moderate | 189 |

| DMF [18] | 36.7 | 60-75 | Poor | 153 |

| Acetonitrile [19] [18] | 37.5 | 90-98 | Good | 82 |

| Dimethyl Carbonate [21] | 3.1 | 88-94 | Excellent | 90 |

| Toluene [23] | 2.4 | 70-80 | Good | 111 |

Solvent-free conditions have also been explored as an ultimate green chemistry approach [24]. These methodologies eliminate solvent-related waste and can provide concentrated reaction conditions that favor product formation [24]. However, the applicability of solvent-free conditions is often limited by the physical properties of the reactants and the need for effective mass transfer [24].

The role of co-solvents and solvent mixtures has been investigated to fine-tune reaction conditions [18]. Binary solvent systems can provide intermediate polarity values and optimize the solubility of both reactants and products [18]. The PC-SAFT model has proven effective in predicting the behavior of solvent mixtures, enabling rational design of optimized solvent systems [18].

Water as a reaction medium has gained increasing attention for esterification reactions, particularly in the context of Type III aqueous chemistry where reactants are not necessarily water-soluble [24]. These systems can provide unique reactivity patterns and often demonstrate enhanced selectivity compared to traditional organic solvents [24]. The use of water as a solvent also eliminates many environmental and safety concerns associated with organic solvents.

Byproduct Analysis and Purification Protocols

The characterization and separation of byproducts in the synthesis of diethylhexyl syringylidenemalonate requires comprehensive analytical strategies and efficient purification protocols [25] [26]. Understanding the nature and formation pathways of unwanted side products is essential for optimizing synthetic processes and ensuring product quality [27] [28].

Byproduct formation in Knoevenagel condensation reactions typically occurs through several competing pathways [5]. The primary side reaction involves the formation of 4-vinylsyringol through a secondary decarboxylation step when temperatures exceed 80°C [5]. This unwanted transformation significantly complicates product isolation, as 4-vinylsyringol contamination changes the product morphology from a free-flowing powder to an oily, sticky material [5]. Temperature control below 80°C has been identified as critical for minimizing this particular byproduct formation [5].

Self-condensation of the aldehyde component represents another significant source of byproducts in these reactions [29]. This side reaction can be minimized by maintaining excess diethyl malonate in the reaction mixture, with optimal molar ratios of 1.2:1 (malonate:aldehyde) providing complete aldehyde conversion while avoiding excessive reagent waste [29]. The mechanistic understanding of these competing pathways enables rational optimization of reaction conditions to favor the desired product formation.

The identification of reaction byproducts requires sophisticated analytical techniques capable of structural elucidation at trace levels [30]. High-resolution mass spectrometry coupled with tandem MS/MS capabilities has proven essential for characterizing unknown impurities in synthesized products [30]. Fast Data Directed Analysis (FastDDA) methodologies enable automatic generation of MS/MS spectra for all detectable impurities, facilitating comprehensive structural characterization [30].

Liquid-liquid extraction represents the most commonly employed initial purification strategy for separating the desired product from reaction byproducts [31] [32]. The typical workup procedure involves quenching the reaction with water to dissolve ionic byproducts and unreacted catalysts, followed by extraction with organic solvents such as ethyl acetate or hexane [31] [29]. The organic layers are subsequently washed with aqueous solutions to remove residual impurities before final solvent removal [31].

| Purification Method | Efficiency (%) | Selectivity | Scale | Cost |

|---|---|---|---|---|

| Liquid-Liquid Extraction [31] | 80-90 | Moderate | Any | Low |

| Column Chromatography [33] | 95-99 | High | Small-Medium | Medium |

| Crystallization [33] | 85-95 | High | Large | Low |

| Distillation [33] | 90-98 | Moderate | Large | Medium |

| Solid Phase Extraction [25] | 85-95 | High | Small-Medium | High |

Crystallization techniques offer highly effective purification when the target compound exhibits appropriate crystallization behavior [33]. The selection of crystallization solvents requires consideration of differential solubility between the product and impurities [33]. Optimal solvents provide low solubility of the product at reduced temperatures while maintaining sufficient solubility at elevated temperatures to enable effective recrystallization [33].

Chromatographic separation methods provide the highest resolution for complex mixture purification [33]. Column chromatography utilizing silica gel or other stationary phases enables separation based on differential interactions between components and the stationary phase [33]. However, the scalability and cost considerations of chromatographic methods often limit their application to smaller-scale syntheses or final polishing steps [34].

Three-phase purification strategies have been developed for systematic optimization of purification processes [35]. The capture phase focuses on isolating and concentrating the target product while removing bulk impurities [35]. The intermediate purification phase addresses the removal of structurally related impurities and residual catalysts [35]. The polishing phase achieves final high-level purity through selective removal of trace contaminants [35].

Advanced purification protocols increasingly incorporate automated systems and real-time monitoring to ensure consistent product quality [34]. The integration of analytical techniques with preparative separations enables closed-loop optimization of purification conditions [34]. Process analytical technology (PAT) approaches facilitate continuous monitoring of purification progress and automatic adjustment of separation parameters [34].

The development of green purification methodologies emphasizes the reduction of solvent consumption and waste generation [27]. Solvent-free crystallization techniques and aqueous-based extraction protocols have shown promise for minimizing environmental impact while maintaining purification efficiency [27]. These approaches align with sustainable chemistry principles and regulatory trends toward reduced solvent usage in pharmaceutical and fine chemical manufacturing.

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of diethylhexyl syringylidenemalonate at atomic resolution. This technique provides comprehensive information about bond lengths, bond angles, torsion angles, and overall molecular conformation in the crystalline state [1]. The molecular formula C₂₈H₄₄O₇ with a molecular weight of 492.64 g/mol indicates a complex organic molecule containing multiple functional groups that require precise geometric characterization [2] [3] [4].

The crystal structure analysis reveals the spatial arrangement of the central syringylidenemalonate core, which consists of a 4-hydroxy-3,5-dimethoxyphenyl ring connected to a malonate moiety through a methylidene bridge [3] [5]. The two ethylhexyl ester groups extend from the malonate center, creating a distinctive molecular architecture. X-ray diffraction patterns of diethylhexyl syringylidenemalonate show characteristic crystalline peaks that indicate the formation of ordered molecular arrangements in the solid state [1].

The crystallographic data demonstrates that the aromatic ring adopts a planar configuration, while the ester linkages exhibit specific geometries that influence the overall molecular conformation. The ethylhexyl chains display extended conformations that maximize intermolecular interactions within the crystal lattice. Diffraction studies confirm substantial changes in molecular ordering when the compound forms ion associates with other molecules, resulting in new ordered structures with semi-crystalline characteristics [1].

The unit cell parameters and space group determination provide essential information about molecular packing and intermolecular interactions. The crystal structure reveals how the hydroxyl and methoxy substituents on the aromatic ring participate in hydrogen bonding networks that stabilize the crystalline structure. These interactions are crucial for understanding the compound's stability and polymorphic behavior under different conditions.

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of diethylhexyl syringylidenemalonate through multiple complementary techniques. The ¹H NMR spectrum reveals distinct proton environments corresponding to the various structural components of the molecule [6] [7]. The aromatic region displays characteristic signals for the syringyl protons, appearing as sharp singlets due to the symmetrical substitution pattern of the benzene ring.

The aliphatic region of the ¹H NMR spectrum shows complex multipicity patterns arising from the two ethylhexyl chains. Each chain contributes characteristic signals: the terminal methyl groups appear as triplets, the branched methylene groups display complex multipicity, and the ester-linked methylene protons show distinctive downfield shifts due to the electron-withdrawing effect of the carbonyl groups [6] [8]. Integration ratios confirm the expected stoichiometry, with the ethylhexyl chains contributing 30 protons total, the aromatic region providing 2 protons, and the bridging methylene contributing 1 proton.

¹³C NMR spectroscopy elucidates the carbon framework and electronic environments within diethylhexyl syringylidenemalonate [6] [9]. The spectrum displays approximately 28 distinct carbon signals, though some may overlap due to the symmetry of the ethylhexyl groups. The carbonyl carbons appear in the characteristic downfield region (160-220 ppm), providing definitive identification of the ester functionalities [10]. The aromatic carbons exhibit signals in the 110-160 ppm region, with the methoxy-bearing carbons showing distinctive chemical shifts due to the electron-donating effects of the oxygen substituents.

The aliphatic carbon signals span the 10-80 ppm region, with the ester-linked methylene carbons appearing downfield due to deshielding by the adjacent carbonyl groups [9]. The branched nature of the ethylhexyl chains results in characteristic patterns of primary, secondary, and tertiary carbon signals that confirm the structural assignments.

Two-dimensional correlation spectroscopy (COSY) provides crucial connectivity information by identifying coupled proton pairs [11] [12] [13]. The COSY spectrum of diethylhexyl syringylidenemalonate displays cross-peaks that map the proton-proton coupling networks within the molecule. The ethylhexyl chains show characteristic coupling patterns between adjacent methylene and methyl groups, creating identifiable spin systems that can be traced through the entire aliphatic framework [14] [15].

The aromatic-to-aliphatic connectivity is established through COSY correlations between the bridging proton and the aromatic protons, confirming the molecular connectivity pattern [12] [16]. The technique separates overlapping multipets that complicate one-dimensional spectra, providing clear identification of coupled proton pairs even in complex aliphatic regions [15] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation analysis of diethylhexyl syringylidenemalonate. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode generates the characteristic molecular ion peak at m/z 493.316 corresponding to [M+H]⁺ [18]. Additional adduct ions include [M+Na]⁺ at m/z 515.298 and [M+NH₄]⁺ at m/z 510.343, confirming the molecular formula C₂₈H₄₄O₇ [18].

The fragmentation pattern of diethylhexyl syringylidenemalonate follows predictable pathways based on the molecular structure. The primary fragmentation occurs through cleavage of the ester linkages, resulting in the loss of ethylhexyl groups (C₈H₁₇, 113 Da) to generate fragment ions at m/z 380 and m/z 267 [19]. The sequential loss of both ethylhexyl groups produces the syringylidenemalonate core ion, providing structural confirmation of the central molecular framework.

Secondary fragmentation involves the breakdown of the syringyl substituents, with characteristic losses of methoxy groups (OCH₃, 31 Da) and formaldehyde (CH₂O, 30 Da) [19]. The aromatic core undergoes further fragmentation to produce diagnostic ions that confirm the 4-hydroxy-3,5-dimethoxyphenyl substitution pattern. These fragmentation patterns are consistent with established mechanisms for phenolic esters and malonate derivatives.

Higher energy collision-induced dissociation reveals additional structural details through extensive fragmentation of the ethylhexyl chains. The branched nature of these groups produces characteristic fragmentation patterns involving sequential losses of ethylene units (C₂H₄, 28 Da) and propylene units (C₃H₆, 42 Da) [19]. The fragmentation data support the structural assignment and provide a reliable fingerprint for compound identification in complex mixtures.

Negative ion mode ESI-MS generates complementary fragmentation data, with the deprotonated molecular ion [M-H]⁻ at m/z 491.301 showing distinct fragmentation pathways [20]. The negative mode preferentially cleaves the malonate backbone, producing carboxylate anions that provide additional structural confirmation.

Fourier Transform Infrared Vibrational Mode Assignments

FT-IR spectroscopy provides comprehensive functional group identification and vibrational analysis of diethylhexyl syringylidenemalonate [6] [21]. The infrared spectrum displays characteristic absorption bands that confirm the presence of key functional groups and provide insights into molecular interactions and conformational preferences.

The carbonyl stretching region shows intense absorption bands around 1735 cm⁻¹, characteristic of aliphatic ester C=O stretches [21] [22]. The presence of two ester groups results in potentially overlapping bands, though subtle differences in the chemical environment may cause slight frequency variations. The carbonyl stretches confirm the ester functionalities and provide information about hydrogen bonding interactions in the solid state.

The aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region, with multiple bands corresponding to the benzene ring modes. The 4-hydroxy-3,5-dimethoxyphenyl substitution pattern produces characteristic band splitting and intensity patterns that confirm the aromatic substitution [22]. The phenolic O-H stretch appears as a broad absorption around 3200-3400 cm⁻¹, indicating hydrogen bonding interactions in the solid state.

The C-O stretching vibrations of the ester linkages produce strong bands in the 1200-1300 cm⁻¹ region, while the aromatic C-O stretches from the methoxy groups appear around 1250 cm⁻¹ [21]. The extensive aliphatic framework contributes numerous C-H stretching and bending vibrations throughout the spectrum, with methyl and methylene groups producing characteristic patterns below 3000 cm⁻¹.

The methoxy groups exhibit distinctive vibrational signatures, including symmetric and asymmetric C-H stretches around 2800-3000 cm⁻¹ and characteristic bending modes in the fingerprint region [22]. The vibrational analysis confirms the molecular structure and provides evidence for intramolecular and intermolecular interactions that influence the compound's physical properties and stability.